4'-Methylspiro[cyclopropane-1,3'-indoline]
Overview
Description
4’-Methylspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound that features a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylspiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of indoline derivatives with cyclopropane precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of 4’-Methylspiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Catalytic methods and continuous flow processes are often utilized to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4’-Methylspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic chemistry and drug development .
Scientific Research Applications
4’-Methylspiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogs.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: The unique properties of the spirocyclic structure make it suitable for use in materials science, including the development of smart materials and molecular electronics
Mechanism of Action
The mechanism of action of 4’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic framework but differ in their biological activity and applications.
Spiroindolines: Similar in structure but may have different substituents and reactivity.
Spiro[chromeno[4’,3’4,5]pyrimido[1,2-b]indazole]: Another spirocyclic compound with distinct chemical properties and applications
Uniqueness: 4’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery and material science applications .
Properties
IUPAC Name |
4-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-3-2-4-9-10(8)11(5-6-11)7-12-9/h2-4,12H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMZOEYGZMPHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCC23CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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